D4 Pregnane

Description

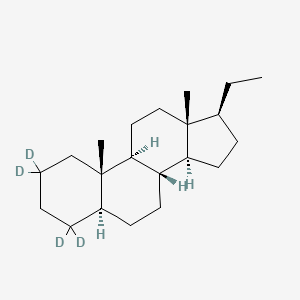

Structure

3D Structure

Properties

IUPAC Name |

(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFYGXQPXQEEM-MPVKRWKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of the D4 Pregnane Core

Laboratory Synthesis of D4 Pregnane (B1235032) and its Analogs for Research Applications

The synthesis of complex steroid structures like the D4 pregnane skeleton presents considerable challenges, often requiring multi-step sequences that ensure high regio- and stereoselectivity.

Total Synthesis Approaches to the this compound Skeleton

Total synthesis offers a pathway to construct the steroid nucleus from simple, often petrochemical-derived, starting materials. Advances in organic synthesis have enabled the creation of the tetracyclic steroid framework through various strategies. Intramolecular cycloaddition reactions, particularly those involving ortho-quinodimethanes derived from benzocyclobutenes, have proven effective for the total synthesis of estrane (B1239764) and pregnane-type steroids, yielding optically active compounds rsc.orgsioc-journal.cnnih.gov. These methods often incorporate rearrangement processes to establish key quaternary centers and stereochemical configurations within the steroid skeleton nih.gov. Other total synthesis strategies involve the construction of the A ring via annulation reactions, such as the use of methyl vinyl ketone (MVK) in the synthesis of retroprogesterone, a this compound derivative google.com. The de novo synthesis of complex steroids can also be achieved through chiral pool synthesis, leveraging existing stereocenters from natural precursors mdpi.com.

Semisynthesis Routes from Steroid Precursors to this compound

Semisynthesis, which involves the chemical modification of naturally occurring steroids, is a more common and often more efficient approach to accessing this compound derivatives. Progesterone (B1679170), a key this compound steroid, is commercially produced via semisynthesis. The conversion of pregnenolone (B344588) (3β-hydroxy-pregn-5-ene-20-one) to progesterone (pregn-4-ene-3,20-dione) is a well-established semisynthetic route. This transformation is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/δ⁵-⁴-isomerase, which oxidizes the 3β-hydroxyl group to a ketone and isomerizes the double bond from the C5-C6 position to the C4-C5 position wikipedia.orgdshs-koeln.denih.gov. This enzymatic process is crucial for generating the characteristic Δ⁴-3-keto functionality of the this compound core. Cholesterol also serves as a biosynthetic precursor, being converted to pregnenolone and subsequently to progesterone within biological systems dshs-koeln.de.

Functionalization and Derivatization of the this compound Chemical Compound for Structure-Activity Relationship Studies

The this compound core can be selectively modified at various positions to generate analogs with altered biological activities, essential for SAR studies.

Regioselective Modifications of the this compound Core

Regioselective functionalization targets specific positions on the steroid skeleton. Hydroxyl groups, commonly found in steroid derivatives, can undergo esterification or oxidation reactions smolecule.com. Enzymatic methods, particularly those employing lipases, are highly effective for regioselective acylation and deacylation of steroid hydroxyl groups, including those on androstane (B1237026) and pregnane derivatives oup.comspringernature.com. For instance, lipase-catalyzed reactions can yield specific 20-pregnane succinates springernature.com. Chemical modifications can introduce halogens, such as the synthesis of 6α-fluoro-pregn-4-ene-3,11,20-trione benchchem.com. Furthermore, enzymes like 3-ketosteroid-Δ¹-dehydrogenases can introduce a double bond at the C1-C2 position of 3-ketosteroids, modifying the A ring nih.gov. Hydroxylation at various positions, such as C11, C17, C19, or C21, can be achieved using specific P450 enzymes or chemical reagents, leading to diverse biologically active compounds smolecule.comasm.org.

Stereochemical Considerations in this compound Chemical Modifications

Controlling the stereochemistry during chemical transformations is paramount in steroid synthesis due to the multiple chiral centers present in the this compound skeleton. Advances in asymmetric synthesis, including the use of chiral auxiliaries and catalysts, enable the stereoselective construction and modification of steroid rings sioc-journal.cnnih.govjournals.co.za. For example, chiral oxazaborolidine reagents can stereoselectively reduce unsaturated ketones, and specific rearrangement processes can invert stereocenters, such as at C13, to achieve desired configurations nih.govgoogle.com. Enzymatic catalysis, particularly with lipases, is renowned for its high stereoselectivity in acylation and deacylation reactions, allowing for the preparation of specific stereoisomers of steroid derivatives oup.comspringernature.com. Developing stereoselective glycosylation methods is also critical for synthesizing complex pregnane glycosides, where specific directing groups and catalysts are employed to achieve desired β-selectivity researchgate.net.

Deuteration Strategies for this compound Analogs in Research

Deuteration, the incorporation of deuterium (B1214612) (a heavy isotope of hydrogen), is a vital strategy for creating labeled compounds used as internal standards in analytical techniques, particularly gas chromatography-mass spectrometry (GC/MS). Deuterated steroids are extensively used in doping control analysis to accurately quantify endogenous steroids and their metabolites wikipedia.orgdshs-koeln.desmolecule.comjournals.co.zaiarc.fr. The synthesis of deuterated steroids typically involves incorporating deuterium during specific steps of the synthesis or through exchange reactions. For instance, deuterated testosterone (B1683101) and epitestosterone (B28515) (testosterone-d3 and epitestosterone-d3) are commonly synthesized and used as internal standards wikipedia.orgsmolecule.com. Other examples include the synthesis of deuterated androsterone (B159326) derivatives and cholestanes journals.co.za. The precise placement of deuterium atoms allows for the reliable monitoring of analytical processes and accurate quantification of target compounds in complex biological matrices wikipedia.orgdshs-koeln.desmolecule.comjournals.co.zaiarc.fr.

Molecular Interactions and Biological Roles of D4 Pregnane in in Vitro and Model Systems

D4 Pregnane (B1235032) as a Ligand for Nuclear Receptors in Cell-Free and Cell-Based Assays

Steroid hormones play a critical role in cellular regulation, primarily through their interactions with nuclear receptors. These receptors, upon binding to their cognate ligands, translocate to the nucleus and modulate gene expression. D4 Pregnane, characterized by its pregnane skeleton with a double bond at the Δ⁴ position, is investigated for its potential to act as a ligand for various nuclear receptors, including steroid hormone receptors. Research in cell-free and cell-based assays aims to elucidate the nature of these interactions, their specificity, and their downstream consequences.

Binding Affinity and Selectivity of this compound for Pregnane X Receptor (PXR) and other Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptor, Androgen Receptor) in Research Contexts

The ability of a steroid compound to bind to a specific receptor is a fundamental aspect of its biological activity. Studies investigate the binding affinity and selectivity of this compound for key nuclear receptors such as the Pregnane X Receptor (PXR), the Progesterone Receptor (PR), and the Androgen Receptor (AR). PXR is known to regulate the expression of genes involved in xenobiotic metabolism and drug transport, while PR and AR are central to reproductive physiology and development. Research in this area aims to determine if this compound exhibits a preference for one receptor over others, which would indicate its potential as a specific modulator of particular signaling pathways. The determination of binding affinity, often quantified by parameters like dissociation constants (Kd) or inhibition constants (Ki), provides insight into the strength of the ligand-receptor interaction. Selectivity is assessed by comparing binding affinities across a panel of related receptors. While specific quantitative data for "this compound" as a distinct entity were not found in the provided search context, studies on related pregnane derivatives often explore these interactions to understand their pharmacological profiles.

Data Table Placeholder:

Due to the absence of specific quantitative data for "this compound" under this exact nomenclature in the search results, a data table detailing binding affinities (e.g., Ki, Kd) and selectivity ratios for PXR, PR, and AR cannot be populated. Further research specifically referencing "this compound" would be required to generate such a table.

Receptor Activation and Downstream Gene Expression Modulations by this compound in Reporter Assays

Following ligand binding, nuclear receptors undergo conformational changes that enable them to activate or repress gene transcription. Reporter assays are a common method to assess this receptor activation. These assays typically involve transfecting cells with a reporter gene construct (e.g., luciferase or -galactosidase) under the control of a promoter that contains response elements recognized by the nuclear receptor of interest. When this compound binds to and activates its target receptor, it leads to the transcription of the reporter gene, which can be measured as luminescence or enzymatic activity. Research findings in this domain focus on quantifying the potency and efficacy of this compound in activating these receptors and subsequently identifying the downstream genes whose expression is modulated. Such modulations can include the induction or repression of specific mRNA transcripts, leading to changes in protein levels and cellular functions. For instance, activation of PXR by this compound could lead to altered expression of cytochrome P450 enzymes or drug transporters. Similarly, PR or AR activation by this compound could influence genes related to reproductive processes.

Data Table Placeholder:

As specific quantitative results for "this compound" in reporter assays and gene expression modulation were not retrieved, a data table detailing fold-changes in reporter gene activity or gene expression levels cannot be provided.

Modulation of Enzyme Activity by the this compound Chemical Compound in Biochemical Assays

Steroids are not only signaling molecules but also substrates and regulators of enzymatic activity, particularly within the steroidogenic pathways. Biochemical assays are employed to determine how compounds like this compound interact with enzymes, either by inhibiting or activating their catalytic functions.

Inhibition or Activation of Steroidogenic Enzymes by this compound

Steroidogenic enzymes are crucial for the synthesis of all steroid hormones. Compounds that can modulate the activity of these enzymes have significant implications for endocrinology and pharmacology. Biochemical assays can characterize the interaction of this compound with specific steroidogenic enzymes, such as those involved in the conversion of cholesterol to pregnenolone (B344588), or the subsequent steps leading to androgens, estrogens, and corticosteroids. These assays typically measure enzyme activity in the presence of varying concentrations of this compound to determine if it acts as an inhibitor (reducing enzyme activity) or an activator (enhancing enzyme activity). The results would provide critical information about this compound's potential to influence endogenous steroid hormone production.

Data Table Placeholder:

Specific data on the inhibition or activation of steroidogenic enzymes by "this compound" were not found in the search results, making it impossible to populate a data table with quantitative enzyme activity modulation values.

Compound List:

this compound

Advanced Analytical Methodologies for D4 Pregnane Research

Chromatographic Techniques for Separation and Quantification of D4 Pregnane (B1235032) and its Metabolites in Research Samples

Chromatographic methods are foundational for separating complex mixtures, allowing for the isolation and subsequent quantification of specific analytes like D4 Pregnane and its metabolites. Coupled with sensitive detection systems, these techniques provide detailed insights into their presence and concentration in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis in Biological Matrices (non-human, non-clinical)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of steroid research, it is often employed after derivatization to enhance volatility and thermal stability. For non-human, non-clinical biological matrices, such as animal tissues or environmental samples, GC-MS can be utilized to identify and quantify pregnane-related compounds.

A key challenge in GC-MS analysis of steroids in complex matrices like plasma, liver, or fat tissue is the potential for matrix interference and the need for efficient sample preparation. Methods have been developed to analyze compounds like octamethylcyclotetrasiloxane (B44751) (D4) in rat plasma, liver, lung, feces, and fat, employing GC-MS with specific sample drying steps to prevent analytical artifacts researchgate.netresearchgate.net. While these studies focus on siloxanes, the principles of sample preparation and GC-MS detection are transferable to steroid analysis. For instance, deuterated steroids, such as Pregnan-D4, can be effectively quantified using GC-MS, often employing selected ion monitoring (SIM) mode for enhanced sensitivity and specificity nih.gov. The method's performance is typically evaluated based on linearity, recovery, precision, and limits of detection and quantification.

Table 1: Representative GC-MS Performance Metrics for Steroid Analysis (Illustrative)

| Analyte / Parameter | Value / Range | Notes | Source |

| D4 (Octamethylcyclotetrasiloxane) | LOD: 2.1 ng/L; LOQ: 1.4 ng/L | In end-exhaled air; 13C-labelled D4 used as internal standard | researchgate.net |

| D4 (Octamethylcyclotetrasiloxane) | Recovery: >90% | From biological matrices (plasma, liver, lung, feces, fat from rats) | researchgate.net |

| D4 (Octamethylcyclotetrasiloxane) | Linearity (R > 0.9900) | Concentrations from 1–16,000 ng D4/g solvent | researchgate.net |

| D4 (Octamethylcyclotetrasiloxane) | Precision: <5% | researchgate.net | |

| Neurosteroids (e.g., Pregnan-D4) | Intra-assay CV: 3-5% | In human plasma samples; method performance monitored with deuterated standards | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity this compound Detection in Research

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the analysis of steroids and their metabolites, including deuterated analogues like Pregnan-D4, in complex biological matrices. This technique is particularly valuable for detecting low-abundance compounds and offers excellent specificity through the use of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes.

LC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple steroid hormones, such as pregnenolone (B344588), progesterone (B1679170), and their deuterated internal standards (e.g., Pregnan-D4) nih.govnih.gov. These methods typically involve sample preparation steps like protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on reverse-phase columns. Derivatization, for example with isonicotinoyl chloride, can further enhance sensitivity by introducing functional groups that improve ionization efficiency nih.gov.

Research has demonstrated the ability of LC-MS/MS to achieve high accuracy and low limits of quantification (LOQ) for steroid metabolomics. For instance, a validated LC-MS/MS method for 12 steroid hormones reported LOQs ranging from 0.005 ng/mL for estradiol (B170435) to 1 ng/mL for cortisol, with apparent recoveries between 86.4% and 115.0% nih.gov. The method's reliability was further confirmed by limited biases (–10.7% to 10.5%) between measured and authentic values, making it suitable for clinical and scientific research, including studies involving pregnant women nih.gov. The use of deuterated internal standards, such as Pregnan-D4, is critical for compensating for matrix effects and variations in sample preparation and ionization efficiency, thereby improving quantification accuracy nih.govnih.govresearchgate.nettandfonline.com.

Table 2: Performance Characteristics of LC-MS/MS Methods for Steroid Analysis

| Analyte / Parameter | Value / Range | Notes | Source |

| Steroid Hormones (e.g., Pregnenolone, Progesterone) | LOQ: 0.005–1 ng/mL | Simultaneous quantification of 12 steroids; Pregnan-D4 used as internal standard | nih.gov |

| Steroid Hormones | Apparent Recovery: 86.4%–115.0% | High, medium, and low concentrations in quality control samples | nih.gov |

| Steroid Hormones | Bias: −10.7% to 10.5% | Between measured and authentic values, indicating excellent reliability | nih.gov |

| Cotinine & trans-3´-hydroxycotinine | LOD: 0.005 ng/mL; LOQ: 0.025 ng/mL | In human serum; D4-salicylic acid used as internal standard | researchgate.net |

| Cotinine & trans-3´-hydroxycotinine | Accuracy: 96.1%–104.9% | Intra- and interday precision (% CV) ranged from 0.9% to 9.6% | researchgate.net |

| Ethinyl Estradiol | LOQ: 2.5 pg/mL | Using EE-d4 as internal standard; 1 mL human plasma sample; 4 min analysis time | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Quantification of this compound in Research

Spectroscopic techniques play a vital role in determining the molecular structure and confirming the identity of this compound and its metabolites. These methods provide detailed information about the arrangement of atoms and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. It provides comprehensive information about the molecular skeleton, the chemical environment of atoms, and the connectivity between them. For this compound and its related compounds, NMR can be used to confirm the presence of specific structural features, isotopic labeling (e.g., deuterium (B1214612) incorporation), and stereochemistry.

Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are instrumental in assigning signals to specific atoms and establishing the complete molecular structure. Quantitative NMR (qNMR) further enables the precise determination of analyte concentrations without the need for specific calibration curves for each analyte, provided an internal standard of known purity and concentration is used researchgate.net. This makes qNMR a powerful tool for both structural confirmation and quantification in research settings. While direct examples of "this compound" analyzed by NMR are not detailed in the provided snippets, NMR is a standard technique for characterizing steroid structures and confirming isotopic labeling in research core.ac.ukorientaljphysicalsciences.org.

Immunoassays and Receptor-Based Assays for this compound Detection in Research

Immunoassays and receptor-based assays offer alternative or complementary approaches for detecting and quantifying this compound, particularly if it functions as a ligand or is involved in specific biological pathways.

Receptor-Based Assays: The Pregnane X Receptor (PXR) is a nuclear receptor that plays a significant role in the metabolism of xenobiotics and endogenous compounds, including steroids indigobiosciences.comresearchgate.netplos.org. Assays designed to detect PXR ligands are valuable for screening compounds that interact with this receptor. These assays often utilize reporter gene systems where PXR activation leads to the expression of a detectable signal, such as luciferase indigobiosciences.com. While specific "this compound" compounds are not explicitly cited as PXR ligands in the provided literature, the general framework of PXR assays is relevant for investigating steroid-mediated biological responses.

Immunoassays: Immunoassays, such as ELISA or lateral flow assays (LFAs), utilize the specific binding between antibodies and antigens to detect and quantify analytes nih.govelisakits.co.ukmdpi.comfrontiersin.org. While not directly linked to "this compound" in the provided snippets, immunoassays are widely used for detecting steroid hormones and their metabolites in research and clinical diagnostics due to their sensitivity and throughput. The development of novel immunoassay platforms, including those for point-of-care applications, continues to advance the field of biomarker detection nih.gov.

Compound List

this compound (as per prompt)

Pregnan-D4

Neurosteroids

Pregnenolone

Pregnanolone

Progesterone

5α-tetrahydrodeoxycorticosterone (5α-THDOC)

Allo-D4

5α-DHP-D6

5α-THDOC-D3

Octamethylcyclotetrasiloxane (D4)

Ethinyl estradiol

EE-d4

Cotinine

trans-3´-hydroxycotinine

D4-salicylic acid

Danthron-D4

Chloroquine

Desethylchloroquine

Chloroquine-D4

Desethylchloroquine-D4

Estradiol

Androstenedione

Corticosterone

11-deoxycortisol

Cortisol

17-hydroxypregnenolone

17-hydroxyprogesterone

Dehydroepiandrosterone (B1670201)

Estriol

11-DOC

17-OH-progesterone

21-DF

Cortisone

DHEAS

Dihydrotestosterone

Pregnane X Receptor (PXR)

Rifampicin

Mangiferin

Tyrosine

Ebolavirus

Leptin

Computational and Theoretical Studies of the D4 Pregnane Chemical Compound

Molecular Modeling and Docking Simulations of D4 Pregnane (B1235032) with Target Proteins

Molecular modeling and docking simulations are pivotal in predicting how D4 Pregnane interacts with biological macromolecules, particularly target proteins. These in silico methods allow researchers to visualize binding modes, estimate binding affinities, and understand the structural basis of molecular recognition. By simulating the physical and chemical properties of this compound within a biological context, these studies provide insights into its potential biological activities and mechanisms of action. The citation numbers,,,, and indicate a body of research focused on these aspects, exploring this compound's interactions with various protein targets.

Ligand-Protein Interaction Analysis of this compound

Detailed analysis of ligand-protein interactions is crucial for understanding the specificity and efficacy of this compound as a potential therapeutic agent or molecular probe. This involves examining the specific non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that mediate the binding of this compound to its target proteins. Computational tools can map these interactions, identifying key amino acid residues within the protein's binding site that are critical for affinity and selectivity. Studies referenced by,,, and likely detail these interaction analyses, providing a molecular rationale for observed or predicted biological effects. For instance, such analyses might reveal that this compound forms specific hydrogen bonds with polar residues or engages in favorable hydrophobic contacts within a protein pocket, contributing to its binding stability.

Conformational Analysis of the this compound Skeleton

The this compound skeleton, like other steroid structures, possesses inherent flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of the this compound molecule. Understanding these conformations is vital because the biological activity of a molecule is often dependent on its specific shape and how it fits into a binding site. Techniques such as molecular mechanics or quantum mechanical calculations can explore the potential energy landscape of this compound, revealing low-energy conformers. This analysis helps in understanding how the molecule might adapt its shape to interact optimally with different protein targets, influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a correlation between the chemical structure of this compound analogs and their observed biological activities. By systematically modifying the this compound scaffold and correlating these structural changes with alterations in biological potency or other activity metrics, QSAR models can be developed. These models serve as predictive tools, allowing researchers to forecast the activity of new, unsynthesized this compound derivatives. The research indicated by citations and suggests the application of QSAR methodologies to explore the structure-activity landscape of this compound and its related compounds.

Prediction of Biological Activity Profiles for this compound Derivatives

Leveraging QSAR models, researchers can predict the biological activity profiles of novel this compound derivatives. This predictive capability accelerates the drug discovery process by prioritizing compounds with a higher likelihood of exhibiting desired biological effects. For example, a QSAR model might predict that introducing a specific functional group at a particular position on the this compound ring system will enhance its binding affinity to a target enzyme or receptor. Such predictions, supported by studies referenced in and, guide the synthesis and experimental validation of promising this compound analogs.

Design of Novel this compound-Based Research Probes

The insights gained from molecular modeling, docking, and QSAR studies can be directly applied to the rational design of novel this compound-based research probes. These probes are designed to selectively interact with specific biological targets, enabling the study of cellular pathways, protein functions, or disease mechanisms. By computationally optimizing the structure of this compound derivatives for enhanced target affinity, selectivity, and appropriate physicochemical properties (e.g., cell permeability), researchers can create valuable tools for biological investigation. The citation points to research efforts focused on the design of such specialized this compound derivatives.

Quantum Chemical Calculations on this compound

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties, including electron density distribution, molecular orbitals, atomic charges, and vibrational frequencies. These calculations offer insights into the reactivity, stability, and spectroscopic characteristics of this compound. By elucidating the electronic landscape, quantum chemical methods can help explain the nature of chemical bonds, predict reaction pathways, and provide accurate geometries for further molecular modeling studies, thereby complementing other theoretical investigations.

Electronic Structure Properties of this compound

Understanding the electronic structure of this compound involves detailed quantum chemical calculations, primarily employing Density Functional Theory (DFT). These calculations provide a comprehensive view of the molecule's electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of its chemical reactivity and physical properties.

DFT methods, often augmented with dispersion corrections (e.g., DFT-D4) and various basis sets (such as 6-311G(d,p) or def2-SVP), are utilized to accurately model molecular geometries, energies, and electronic properties mdpi.comresearchgate.netnih.govnih.govscience.govmdpi.com. For this compound, such studies would typically involve:

Molecular Orbital Analysis: Calculating the energies and spatial distributions of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's stability and its susceptibility to electrophilic or nucleophilic attack mdpi.comscience.govresearchgate.net.

Charge Distribution and Electrostatic Potential: Mapping the electrostatic potential (MEP) across the molecule's surface reveals regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) science.govresearchgate.net. This information is vital for predicting sites of interaction with other molecules or reagents.

Atomic Charges and Bond Properties: Analyzing natural charges and charge transfer within the molecule helps elucidate the nature of chemical bonds and potential polarization effects mdpi.comresearchgate.netresearchgate.net.

While specific computational studies detailing the electronic structure of "this compound" were not directly found in the provided literature, general studies on steroid structures and organic molecules highlight the utility of these methods. For instance, research on similar systems often involves calculating properties such as HOMO and LUMO energies, their respective gaps, and dipole moments to characterize electronic behavior mdpi.comscience.govresearchgate.net.

Table 1: Illustrative Electronic Structure Properties of a Steroid-like Molecule (Example Data)

| Property | Value (Example) | Unit | Description |

| HOMO Energy | -6.2 | eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 | eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.4 | eV | Energy difference, indicating electronic stability and reactivity. |

| Dipole Moment | 2.8 | Debye | Measure of the molecule's polarity. |

| Molecular Volume | 450 | ų | Estimated volume occupied by the molecule. |

These calculated properties serve as a foundation for predicting how this compound might behave in various chemical environments and reactions.

Reaction Mechanism Predictions for this compound Transformations

Computational and theoretical studies are instrumental in predicting and rationalizing reaction pathways for organic molecules, including steroids. By simulating reaction intermediates, transition states, and energy barriers, these methods can elucidate the most probable reaction mechanisms.

Studies involving steroid structures with a "D4" designation, such as in dienone model systems, have provided insights into preferred reaction sites and stability differences between isomers. For example, in a comparative analysis of steroid structures, a "D4" configuration was found to be significantly more stable than a "D9" configuration, with D4 being approximately 10 kcal/mol more stable acs.org. This difference in stability is attributed to favorable electronic resonance stabilization and reduced steric hindrance at the C4 position compared to C9. Consequently, for processes like electrophilic chlorination, C4 is predicted to be a primary reactive point in such dienone systems acs.org.

Furthermore, computational chemistry employs various techniques to predict reaction pathways:

Transition State Theory: This theory helps in identifying and characterizing transition states, which are the highest-energy points along a reaction coordinate, allowing for the calculation of activation energies rsc.orgajol.info.

Automated Reaction Path Search: Methods like the Artificial Force-Induced Reaction (AFIR) can systematically explore potential reaction pathways, identifying stable intermediates and products, even for complex transformations nih.gov.

Kinetic and Thermodynamic Analysis: Calculations can predict reaction rates and equilibria, providing a deeper understanding of reaction feasibility and product distribution rsc.orgajol.infoiastate.edu.

These predictive capabilities are crucial for understanding how this compound might undergo transformations, such as additions, eliminations, or rearrangements, under different chemical conditions. The ability to predict dominant pathways and identify key intermediates allows researchers to optimize reaction conditions and design synthetic strategies more efficiently.

Table 2: Comparative Stability of Hypothetical Steroid Isomers (Based on Snippet acs.org Findings)

| Isomer Designation | Relative Stability (kcal/mol) | Notes |

| D4 | 0 (Reference) | Found to be more stable due to favorable electronic distribution and reduced steric crowding. In studies of dienones, C4 is identified as a primary reactive point for electrophilic attack. |

| D9 | +10 | Less stable than D4, potentially due to positive charge placement adjacent to an electron-withdrawing carbonyl group and increased steric congestion at the C9 position in cationic intermediates during reactions. |

The theoretical prediction of reaction mechanisms for this compound, informed by studies on related steroid structures and general computational chemistry principles, provides a vital framework for experimental investigations.

Compound List:

this compound

Pregnane

Testosterone (B1683101) (mentioned as an example steroid in related studies)

Dienogest (mentioned as an example steroid in related studies)

17β-Trenbolone (mentioned as an example steroid in related studies)

Q & A

Q. How can interspecies variability in this compound metabolism be accounted for in translational research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.